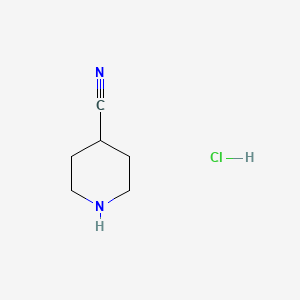

Piperidine-4-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMPMUHWHIIFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628014 | |

| Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240401-22-3 | |

| Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidinecarbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Piperidine-4-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Piperidine-4-carbonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, saturated ring system, combined with the versatile cyano group, makes it a valuable scaffold for the synthesis of a diverse array of pharmacologically active compounds. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic characteristics is fundamental to its effective utilization in drug design and development. This guide provides a comprehensive analysis of the molecular architecture of piperidine-4-carbonitrile hydrochloride, detailing its structural elucidation through modern analytical techniques and outlining its significance as a precursor in pharmaceutical research.

Chemical Identity and Physicochemical Properties

Piperidine-4-carbonitrile hydrochloride is the hydrochloride salt of 4-cyanopiperidine. The protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid enhances its solubility in aqueous media and stabilizes the compound for storage and handling.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁ClN₂ | [1] |

| Molecular Weight | 146.62 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 24041-22-3 | [2] |

| Synonyms | 4-Cyanopiperidine HCl, 4-Piperidinecarbonitrile hydrochloride | [2][3] |

Note: The properties of the free base, Piperidine-4-carbonitrile (CAS 4395-98-6), include a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[3][4][5][6]

The Core Molecular Structure: A Conformational Analysis

The molecular structure of piperidine-4-carbonitrile hydrochloride is defined by the six-membered piperidine ring. Like cyclohexane, this saturated heterocycle predominantly adopts a chair conformation to minimize torsional and steric strain.

Key Structural Features:

-

Piperidine Ring: The presence of the nitrogen heteroatom introduces a slight asymmetry compared to cyclohexane. In the hydrochloride salt, this nitrogen is protonated and bears a positive charge, influencing the electron distribution and conformational energetics of the ring.

-

Chair Conformation: This is the most stable arrangement, with C-H bonds staggered. The ring can undergo a "ring flip," interconverting between two chair conformers.

-

Axial vs. Equatorial Substituents: The cyano group (-C≡N) at the C4 position can occupy one of two orientations:

-

Axial: The C-C bond to the cyano group is parallel to the principal axis of the ring. This orientation can lead to unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

-

Equatorial: The C-C bond points away from the ring, in the "equator" of the molecule. This is generally the more sterically favorable and lower-energy conformation for substituents.

-

For piperidine-4-carbonitrile, the equatorial conformation of the cyano group is significantly favored to avoid steric clashes. The conformational behavior of substituted piperidines is a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[7][8]

Spectroscopic Characterization: Elucidating the Structure

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of piperidine-4-carbonitrile hydrochloride.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

C≡N Stretch: The most characteristic feature in the IR spectrum is the sharp, intense absorption band for the nitrile (cyano) group. This typically appears in the range of 2260-2220 cm⁻¹.[11][12]

-

N-H Stretch: As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) will exhibit a broad and strong absorption band in the region of 3000-2500 cm⁻¹, often with multiple smaller peaks.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring. Protons in axial and equatorial positions have different chemical environments and will typically show different chemical shifts and coupling constants. The protons on carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to those at C3 and C5. The proton at C4 will also have a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbons in the molecule.[13] The carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm.[14] The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.[15] For piperidine-4-carbonitrile hydrochloride, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 111.1. Fragmentation patterns often involve the loss of HCN or cleavage of the piperidine ring.[15][16]

Synthesis and Role in Drug Discovery

Piperidine-4-carbonitrile hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules.[17] Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, including antipsychotics, analgesics, and antihistamines, making this scaffold highly valuable in drug discovery.[17][18]

A common synthetic approach involves the modification of 4-piperidone derivatives.[19][20] The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of Piperidine-4-carbonitrile hydrochloride, integrating data from multiple analytical techniques.

Sources

- 1. PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE [chemicalbook.com]

- 2. prayoglife.com [prayoglife.com]

- 3. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Piperidine-4-carbonitrile (CAS 4395-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-Piperidone synthesis [organic-chemistry.org]

- 20. apps.dtic.mil [apps.dtic.mil]

Key intermediates in the synthesis of pharmaceuticals.

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

Foreword: The Unseen Architecture of Medicine

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving medication is a testament to the precision and ingenuity of synthetic chemistry. While the final Active Pharmaceutical Ingredient (API) garners the spotlight, its existence is entirely dependent on a series of meticulously crafted precursor molecules: the key intermediates. These compounds are the unsung heroes of drug synthesis, representing critical milestones in a synthetic pathway. The strategic design and efficient production of these intermediates are paramount, directly influencing the final drug's purity, yield, cost, and scalability.

This technical guide moves beyond a simple catalog of compounds. As a senior application scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the synthesis of these crucial building blocks. We will explore not just the 'how' but the 'why'—dissecting the strategic decisions that shape the industrial-scale synthesis of intermediates for some of the world's most impactful medicines. Through detailed case studies, we will uncover the elegance and logic embedded in these chemical pathways, from controlling stereochemistry to optimizing process efficiency.

Case Study 1: Atorvastatin (Lipitor®) - Convergent Synthesis of a Blockbuster Statin

Atorvastatin, a synthetic lipid-lowering agent, revolutionized cardiovascular medicine by potently inhibiting HMG-CoA reductase.[1] Its complex, chiral structure necessitates a sophisticated synthetic strategy. The most commercially successful approach is a convergent synthesis, specifically the Paal-Knorr reaction, which constructs the central pyrrole ring from two key intermediates.[1] This strategy is favored in industrial settings because it allows for the separate, optimized synthesis of complex fragments, maximizing overall yield and simplifying purification.

The Key Intermediates

-

The 1,4-Diketone Fragment: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide. This achiral intermediate forms the core structure of the pyrrole ring.[1]

-

The Chiral Side-Chain Amine: (4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid, tert-butyl ester. This intermediate contains the two critical stereocenters that are essential for the drug's biological activity.[2]

Causality in Synthesis Design: The Paal-Knorr Advantage

The decision to employ a convergent Paal-Knorr synthesis is a prime example of strategic process chemistry. A linear synthesis, where the molecule is built step-by-step from one end, would result in a very low overall yield, as the yield of each step is multiplied. By creating two complex intermediates separately and combining them at a late stage, the overall process efficiency is dramatically improved.

Furthermore, this approach isolates the challenge of stereocontrol to the synthesis of just one intermediate: the chiral side-chain. Biocatalysis has emerged as a superior method for this step, offering exceptional stereoselectivity under mild conditions.[3][4]

Workflow: Convergent Synthesis of Atorvastatin

Sources

Methodological & Application

Application Note: Strategic Incorporation of Piperidine-4-carbonitrile in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Overview

Piperidine-4-carbonitrile hydrochloride (CAS: 240401-22-3) is a specialized secondary amine building block, distinct from the common deprotection reagent piperidine.[1] In peptide drug discovery, this moiety is frequently utilized to generate C-terminal peptidomimetics , particularly covalent reversible inhibitors of serine and cysteine proteases (e.g., DPP-4, Cathepsin K/S). The nitrile group functions as an electrophilic "warhead," capable of forming imidate adducts with active-site nucleophiles.

This Application Note details the protocols for incorporating Piperidine-4-carbonitrile into peptide backbones via SPPS. Unlike standard amino acids, this molecule presents two specific challenges:

-

Steric Hindrance: As a secondary amine, acylation rates are significantly slower than primary amines.[1]

-

Salt Management: The hydrochloride form requires precise in-situ neutralization to prevent capping failures or salt precipitation.

We present two validated workflows: Nucleophilic Displacement from Safety-Catch Linkers (Method A, recommended for C-terminal modification) and Direct On-Resin Coupling (Method B, for side-chain modification).[1]

Chemical Properties & Handling[1][2][3][4][5]

| Property | Specification | Critical Note |

| Molecular Formula | C₆H₁₀N₂[1] · HCl | Must be free-based for reaction.[1] |

| MW | 146.62 g/mol | Account for HCl in stoichiometry.[1] |

| Solubility | High in Water/DMSO; Mod. in DMF | Hygroscopic. Store in desiccator.[1] |

| Functional Groups | 2° Amine, Nitrile | Nitrile is stable to TFA but sensitive to strong aqueous acids/bases at high T. |

Pre-Synthesis Preparation: The "Free-Basing" Step

The HCl counter-ion will quench the basic activators (DIEA/NMM) used in coupling.

-

Best Practice: Do not perform an aqueous extraction to free-base, as the free amine is highly water-soluble and difficult to recover.

-

In-Situ Neutralization: Add an extra equivalent of base (DIEA) directly to the coupling mixture.

Method A: Nucleophilic Cleavage from Safety-Catch Resins (Recommended)[2]

This is the most robust method for generating C-terminal piperidine-4-carbonitrile peptides.[1] The peptide is assembled on a Sulfamylbutyryl (Kenner) resin. The linker is stable to TFA and piperidine during synthesis but becomes an activated acyl sulfonamide upon alkylation, which is then displaced by the piperidine-4-carbonitrile.

Workflow Diagram

Figure 1: Mechanism of peptide release via nucleophilic displacement using Piperidine-4-carbonitrile.[1]

Detailed Protocol

Reagents:

-

Resin: 4-sulfamylbutyryl AM resin (Loading ~0.8 mmol/g).[1]

-

Activator: Iodoacetonitrile (ICH₂CN).[1]

-

Nucleophile: Piperidine-4-carbonitrile HCl.[1]

Step-by-Step Procedure:

-

Peptide Assembly: Synthesize the peptide using standard Fmoc/tBu SPPS. Ensure the N-terminus is protected (e.g., Boc) or acetylated if the final product requires it, as the cleavage condition is basic.

-

Linker Activation (Alkylation):

-

Displacement (Cleavage):

-

Work-up:

-

Evaporate solvent.[1]

-

If side-chain protecting groups (tBu, Trt, Pbf) are present, treat the residue with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to deprotect.

-

Precipitate in cold diethyl ether.

-

Method B: Direct On-Resin Coupling (Side-Chain/Linker)[1][2]

Use this method if attaching Piperidine-4-carbonitrile to a resin-bound carboxylic acid (e.g., Asp/Glu side chain or a specialized carboxyl-linker).[1]

Critical Constraint: Secondary amines are poor nucleophiles.[1] Standard HBTU/DIC coupling often fails or results in low yield.[1] HATU or PyAOP is mandatory.[1]

Detailed Protocol

Reagents:

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

-

Resin Preparation: Ensure the resin-bound carboxylic acid is free (deprotected).[1]

-

Pre-Activation (Crucial):

-

Dissolve the resin-bound acid (theoretical 1 eq) in DMF.

-

Note: Since the acid is on the bead, we activate the bead.

-

Add HATU (5 eq) and DIEA (10 eq) to the resin.

-

Shake for 2 minutes (Pre-activation generates the OAt ester).

-

-

Coupling:

-

Separately, dissolve Piperidine-4-carbonitrile HCl (5 eq) and DIEA (5 eq) in DMF. Verify the salt is fully dissolved.

-

Add the amine solution to the pre-activated resin.[3]

-

Shake for 2–4 hours at room temperature.

-

-

Monitoring:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete activation of Safety-Catch linker. | Use TMS-CHN₂ (Diazomethane derivative) instead of Iodoacetonitrile for more aggressive activation.[1] |

| Low Yield (Method B) | Steric hindrance of secondary amine.[1] | Switch solvent to NMP; Increase temperature to 50°C (microwave assisted); Double couple. |

| Precipitate in Rxn | Piperidine HCl salt not fully neutralized.[1] | Ensure DIEA is added to the amine solution before adding to the resin. |

| Nitrile Hydrolysis | Exposure to strong acid/base + Heat.[1][5] | Avoid heating >60°C. Keep cleavage times <24h.[1] |

References

-

Kenner, G. W., et al. (1971). "Safety Catch Linkers." Journal of the Chemical Society, Chemical Communications. Link

-

Backes, B. J., & Ellman, J. A. (1999). "An Alkanesulfonamide Safety-Catch Linker for Solid-Phase Synthesis." Journal of Organic Chemistry. Link[1]

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7] Chemical Reviews. Link[1]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 7. researchgate.net [researchgate.net]

Experimental procedure for the reduction of the nitrile group in Piperidine-4-carbonitrile hydrochloride

Executive Summary

This guide details the experimental procedures for the reduction of the nitrile group in Piperidine-4-carbonitrile hydrochloride (CAS: 7147-19-5) to yield 4-(Aminomethyl)piperidine . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including muscarinic antagonists and antihistamines.[1]

We present two validated protocols:

-

Catalytic Hydrogenation (Raney Nickel): The preferred method for scalability, atom economy, and "green" chemistry compliance.[1]

-

Hydride Reduction (Lithium Aluminum Hydride - LAH): A robust method for small-scale laboratory synthesis where high-pressure equipment is unavailable.

Key Technical Insight: The starting material is a hydrochloride salt. Direct reduction using hydride reagents (Protocol B) requires a mandatory "free-basing" pre-step to prevent dangerous exotherms and reagent consumption. Catalytic hydrogenation (Protocol A) can often proceed directly or with in-situ neutralization.

Reaction Scheme & Mechanism

The reduction transforms the sp-hybridized nitrile carbon into an sp3-hybridized primary amine.[1]

Figure 1: Reaction pathway highlighting the critical neutralization step and potential dimerization impurity.

Pre-Analytical Consideration: The "Free-Basing" Step

Critical Safety Notice: Piperidine-4-carbonitrile is supplied as the HCl salt.[1] Reacting an acidic salt directly with Lithium Aluminum Hydride (LAH) generates hydrogen gas violently and consumes 1 equivalent of the reductant immediately.[1]

Procedure:

-

Dissolve 10.0 g of Piperidine-4-carbonitrile HCl in 50 mL water.

-

Slowly add 20% NaOH solution until pH > 12.

-

Extract 3x with Dichloromethane (DCM) or Chloroform.[1]

-

Dry organic layer over anhydrous

.[1] -

Concentrate in vacuo to yield the Free Base (oil or low-melting solid).[1] Use this immediately.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Clean Workup.

The Chemistry

Nitriles are prone to "dimerization" during hydrogenation, forming secondary amines (

-

Solution: The reaction is conducted in Methanolic Ammonia (

in MeOH). The excess ammonia suppresses the formation of the secondary imine intermediate, forcing the equilibrium toward the primary amine.[1]

Materials[1][2][3]

-

Substrate: Piperidine-4-carbonitrile (Free base preferred, or HCl salt with added base).

-

Catalyst: Raney Nickel (Active slurry in water/ethanol).[1] Pyrophoric!

-

Solvent: 7N Ammonia in Methanol.

-

Gas: Hydrogen (

) gas, balloon or Parr shaker.

Step-by-Step Procedure

-

Catalyst Prep: Carefully wash 2.0 g (wet weight) of Raney Nickel with absolute ethanol (3x) to remove water.[1] Keep catalyst wet with solvent at all times.

-

Loading: In a pressure vessel (Parr bomb) or heavy-walled flask, add the washed Raney Nickel.

-

Addition: Add a solution of Piperidine-4-carbonitrile (5.0 g) in 50 mL of 7N

in MeOH . -

Reaction:

-

Purge the vessel with Nitrogen (

) x3.[1] -

Purge with Hydrogen (

) x3. -

Pressurize to 50-60 psi (3-4 bar) .

-

Agitate at Room Temperature for 6–12 hours.

-

-

Monitoring: Check by TLC (Eluent: 10% MeOH/DCM + 1%

). Ninhydrin stain will show a deep purple spot for the primary amine.[1] -

Workup:

Protocol B: Chemical Reduction (Lithium Aluminum Hydride)

Best for: Small scale (<5g), Research Labs lacking high-pressure reactors.

The Chemistry

LAH is a nucleophilic reducing agent.[1] It attacks the nitrile carbon to form an imine-aluminate intermediate, which is further reduced to the amine.[1]

-

Stoichiometry: Requires 1.0–1.5 equivalents of LAH.[2]

Materials[1][2][3]

-

Substrate: Piperidine-4-carbonitrile (Free Base is Mandatory ).

-

Reagent:

(Pellets or powder).[1] -

Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL 3-neck round bottom flask. Equip with a reflux condenser, addition funnel, and

inlet.[1] -

Slurry: Add

(1.5 equiv) to anhydrous THF (0.5 M concentration relative to LAH) at 0°C. -

Addition: Dissolve the Free Base of the nitrile in anhydrous THF. Add this solution dropwise to the LAH slurry over 30 minutes.

-

Observation: Mild exotherm and gas evolution.[1]

-

-

Reflux: Once addition is complete, warm the mixture to reflux (66°C) for 2–4 hours.

-

Quenching (Fieser Method):

-

Isolation:

-

Warm to RT and stir for 15 mins until a white granular precipitate forms.

-

Filter through a fritted glass funnel.

-

Dry filtrate over

and concentrate.[1]

-

Comparison of Methods

| Feature | Protocol A: Hydrogenation | Protocol B: LAH Reduction |

| Safety Profile | Moderate (H2 gas, Pyrophoric Ni) | High Risk (Reactive Hydride) |

| Scalability | Excellent (kg scale) | Poor (Exotherm management) |

| Selectivity | High (with Ammonia) | High |

| Atom Economy | High | Low (Aluminum waste) |

| Cost | Low (Catalytic) | Medium (Stoichiometric) |

Analytical Validation

Confirm the product identity using Proton NMR (

-

Diagnostic Signal: The appearance of a doublet (approx.[1]

2.5–2.6 ppm) corresponding to the -

Disappearance: Absence of the nitrile stretch in IR (

).[1]

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on laboratory capabilities.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedures for Nitrile reduction using LAH).

-

Organic Syntheses , Coll. Vol. 3, p. 720 (1955); Vol. 27, p. 67 (1947).[1] Reduction of Nitriles to Primary Amines.

-

Adkins, H. Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts; University of Wisconsin Press: Madison, 1937.[1] (Foundational text on Raney Nickel hydrogenation).

-

Gould, F. et al. "Preparation of 4-substituted piperidines."[1] Journal of the American Chemical Society, 1955.[1] (Context on piperidine ring stability during reduction).

-

Fisher Scientific. Safety Data Sheet: Piperidine-4-carbonitrile.

Sources

Application Notes and Protocols for the Quantification of Piperidine-4-carbonitrile hydrochloride in Reaction Mixtures

Introduction: The Critical Need for Precise In-Process Monitoring

Piperidine-4-carbonitrile hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures are critical parameters that directly influence the yield, impurity profile, and overall quality of the final drug substance. Therefore, robust and accurate analytical methods for the in-process quantification of this intermediate are indispensable for effective reaction monitoring, optimization, and control.[1][2]

These application notes provide detailed protocols for two distinct, validated analytical techniques for the quantification of Piperidine-4-carbonitrile hydrochloride in complex reaction matrices: a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and a Headspace Gas Chromatography (GC) method with Flame Ionization Detection (FID). The choice between these methods will depend on the specific reaction conditions, the nature of interfering species, and the available instrumentation.

The methodologies presented herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[3][4]

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

Principle and Rationale:

Piperidine-4-carbonitrile hydrochloride, like many simple piperidine derivatives, lacks a significant UV chromophore, making its direct detection by HPLC with a UV detector challenging at low concentrations.[5] To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the secondary amine of the piperidine ring with a derivatizing agent that introduces a strongly UV-absorbing moiety to the molecule. For this application, 4-toluenesulfonyl chloride (TsCl) is an excellent choice due to its high reactivity and the stability of the resulting sulfonamide derivative.[6][7][8] The derivatized analyte can then be readily separated from other reaction components by reversed-phase HPLC and quantified with high sensitivity and specificity.[6][7]

This method is particularly well-suited for reaction mixtures where the starting materials, reagents, or other byproducts do not interfere with the derivatization reaction or co-elute with the derivatized analyte.

Experimental Workflow: HPLC with Pre-Column Derivatization

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV Method

1. Reagents and Materials:

-

Piperidine-4-carbonitrile hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (85%)

-

4-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

0.45 µm PTFE syringe filters

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[6]

-

Mobile Phase A: Water with 0.1% phosphoric acid.[6]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 60% B

-

5-15 min: 60% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 60% B (re-equilibration)

-

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3. Standard Preparation:

-

Prepare a stock solution of Piperidine-4-carbonitrile hydrochloride reference standard in acetonitrile at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization:

-

Accurately transfer a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.

-

Add 5 mL of acetonitrile and sonicate for 5 minutes.

-

Add 100 µL of triethylamine followed by 50 mg of 4-toluenesulfonyl chloride.

-

Cap the flask and heat in a water bath at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of methanol to quench the excess TsCl.[8]

-

Dilute to the mark with acetonitrile.

-

Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. Data Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Integrate the peak area of the derivatized Piperidine-4-carbonitrile.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of Piperidine-4-carbonitrile hydrochloride in the sample from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))

| Parameter | Typical Performance |

| Linearity | R² > 0.999 over a range of 1-100 µg/mL.[7] |

| Limit of Detection (LOD) | ~0.1 µg/mL.[6][7] |

| Limit of Quantification (LOQ) | ~0.4 µg/mL.[6][7] |

| Accuracy (Recovery) | 98-102%.[6] |

| Precision (%RSD) | < 2% for repeatability and intermediate precision. |

Method 2: Headspace Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale:

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Piperidine-4-carbonitrile, when converted to its free base, is sufficiently volatile for GC analysis.[9] This method utilizes headspace sampling (HS-GC), which is ideal for complex reaction mixtures as it minimizes matrix effects by only introducing the volatile components into the GC system.

The hydrochloride salt is non-volatile. Therefore, a key step in the sample preparation is the in-vial basification of the reaction mixture aliquot. This neutralizes the hydrochloride salt, liberating the free, more volatile Piperidine-4-carbonitrile, which can then partition into the headspace of the vial upon heating. An aliquot of the headspace is then injected into the GC for separation and quantification by a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.

This method is particularly advantageous for its robustness and the elimination of complex liquid-phase sample cleanup. However, it is crucial to ensure that no other volatile components in the reaction mixture co-elute with the analyte of interest.

Experimental Workflow: Headspace GC-FID

Caption: Workflow for Headspace GC-FID analysis.

Detailed Protocol: GC-FID Method

1. Reagents and Materials:

-

Piperidine-4-carbonitrile hydrochloride reference standard

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1M Sodium hydroxide (NaOH) solution

-

20 mL headspace vials with PTFE/silicone septa and aluminum caps

2. Instrumentation and Chromatographic Conditions:

-

GC System: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

-

Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent polar column.

-

Carrier Gas: Helium or Nitrogen, at a constant flow of 2.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

Injector Temperature: 230°C.

-

Detector Temperature: 250°C.

-

Split Ratio: 10:1.

3. Headspace Autosampler Parameters:

-

Vial Incubation Temperature: 100°C.

-

Vial Incubation Time: 20 minutes.

-

Syringe/Loop Temperature: 110°C.

-

Injection Volume: 1 mL of headspace.

4. Standard Preparation:

-

Prepare a stock solution of Piperidine-4-carbonitrile hydrochloride reference standard in DMSO at a concentration of 5 mg/mL.

-

In separate 20 mL headspace vials, add 1 mL of DMSO.

-

Spike each vial with appropriate volumes of the stock solution to create a calibration curve (e.g., 50 µg/mL to 1000 µg/mL final concentration in the vial).

-

To each standard vial, add 1 mL of 1M NaOH solution.

-

Immediately seal and crimp the vials.

5. Sample Preparation:

-

Accurately transfer a known volume (e.g., 100 µL) of the reaction mixture into a 20 mL headspace vial.

-

Add 1.9 mL of DMSO (or a suitable volume to achieve a total liquid volume of 2 mL).

-

Add 1 mL of 1M NaOH solution.

-

Immediately seal and crimp the vial.

6. Data Analysis and Quantification:

-

Load the prepared standard and sample vials into the headspace autosampler.

-

Start the sequence.

-

Integrate the peak area for Piperidine-4-carbonitrile.

-

Construct a calibration curve and determine the concentration in the sample.

Method Validation Summary (as per ICH Q2(R1))

| Parameter | Typical Performance |

| Linearity | R² > 0.995 over a range of 50-1000 µg/mL. |

| Limit of Detection (LOD) | ~10 µg/mL. |

| Limit of Quantification (LOQ) | ~50 µg/mL. |

| Accuracy (Recovery) | 95-105%.[9] |

| Precision (%RSD) | < 5% for repeatability and intermediate precision.[9] |

Conclusion and Method Selection Rationale

The choice between the HPLC-UV and GC-HS methods depends on several factors. The HPLC method offers superior sensitivity (lower LOD/LOQ) but requires a derivatization step that adds to the sample preparation time. It is ideal for quantifying low levels of Piperidine-4-carbonitrile hydrochloride. The GC-HS method is highly robust, requires minimal sample cleanup, and is less prone to matrix interference. It is an excellent choice for routine in-process control where high sample throughput and ruggedness are critical, and the expected concentration of the analyte is within its quantification range.

Both methods, when properly validated, provide reliable and accurate data essential for maintaining control over the manufacturing process of APIs derived from Piperidine-4-carbonitrile hydrochloride. It is recommended that the method chosen be fully validated in the specific reaction matrix to ensure its suitability for the intended purpose, in accordance with ICH guidelines.[4][10]

References

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]

-

piperidine analysis in API by GC-HS. Chromatography Forum. [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science | Oxford Academic. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

-

HPLC Sample Preparation. Organomation. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Analytical methods validation: In-process control methods for the manufacture of active pharmaceutical ingredients. ResearchGate. [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

-

In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

-

Quality Guidelines. ICH. [Link]

-

Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. spectroscopyeurope.com. [Link]

-

Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

-

ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

High-throughput screening assays involving piperidine derivatives

Application Note: High-Throughput Screening (HTS) of Piperidine Derivatives

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate).[1][2] However, the physicochemical properties of piperidine derivatives—specifically their high basicity (

Introduction: The Piperidine Challenge

Piperidines are ubiquitous in drug discovery due to their ability to modulate diverse biological targets, particularly GPCRs (Muscarinic, Opioid, Histamine receptors). However, their screening success rate is often compromised by two factors:

-

Solubility & Aggregation: Many lipophilic piperidine derivatives, especially when stored as free bases in DMSO, are prone to precipitating upon dilution into aqueous buffers. This can lead to "promiscuous" inhibition via colloidal aggregation rather than specific binding.

-

Surface Adsorption: The secondary amine of the piperidine ring is positively charged at physiological pH. This cationic nature can cause compounds to adsorb to standard polypropylene pipette tips and polystyrene plates, reducing the effective concentration delivered to the assay.

Library Management & Preparation

Objective: Ensure the compound delivered to the well matches the intended concentration.

Solvent & Storage

-

Stock Solution: Store piperidines as HCl salts whenever possible to enhance stability. If storing as free bases, ensure DMSO stocks are anhydrous.

-

Concentration: Maintain master stocks at 10 mM.

-

Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® Liquid Handler) for nanoliter transfers. This eliminates the "tip adsorption" artifact common with piperidines in traditional tip-based transfer systems.

Intermediate Dilution (The "Crash" Point)

-

Risk: Diluting a hydrophobic piperidine/DMSO stock directly into a high-salt buffer often causes precipitation.

-

Solution: Use an intermediate dilution plate containing 2-5% DMSO in water before the final transfer to the assay plate. This "step-down" approach reduces shock precipitation.

Detailed Protocol: FLIPR Calcium Flux Assay

Target:

Reagents & Materials

| Component | Specification | Purpose |

| Cell Line | CHO-K1 or HEK293 | Stably expressing target GPCR + |

| Dye | Fluo-4 AM or Calcium-6 | Cell-permeable fluorescent |

| Assay Buffer | HBSS + 20 mM HEPES | Physiological buffer (pH 7.4). |

| Probenecid | 2.5 mM (Final) | Inhibits anion transporters to keep dye inside the cell. |

| Ligand | Reference Agonist | Positive control for |

Step-by-Step Workflow

Step 1: Cell Plating (Day -1)

-

Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Dispense 10,000 cells/well into 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.

-

Incubate overnight at 37°C, 5%

.

Step 2: Dye Loading (Day 0)

-

Prepare Dye Loading Solution: Assay Buffer + Dye + Probenecid.

-

Remove culture media (carefully, to avoid cell detachment).

-

Add 20

L Dye Loading Solution per well. -

Incubate: 60 min at 37°C, followed by 15 min at RT (to minimize thermal gradients during reading).

Step 3: Compound Addition (The Screen)

-

Transfer: Transfer 10

L of piperidine library compounds (4x concentration) from the Source Plate to the Cell Plate. -

Final DMSO: Ensure final DMSO concentration is

.

Step 4: Kinetic Reading

-

Baseline: Read fluorescence for 10 seconds prior to addition.

-

Injection: Add compound (or agonist control).

-

Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Step 5: Data Normalization

-

Calculate Max-Min RFU (Relative Fluorescence Units) for each well.

-

Normalize to % Effect relative to High Control (Agonist) and Low Control (Buffer).

Visualization: Workflow & Signaling

Figure 1: HTS Logic Flow for Piperidine Libraries

Caption: Logical workflow emphasizing the critical "Solubility Check" step required for lipophilic piperidine derivatives before kinetic reading.

Figure 2: GPCR Calcium Signaling Pathway

Caption: Mechanism of Action. The piperidine ligand binds the GPCR, triggering the Gq cascade that releases intracellular calcium, detected by the fluorescent dye.

Data Analysis & Validation (Self-Correcting Systems)

Quality Control: The Z-Factor

To validate the assay plate before accepting data, calculate the Z-factor using the controls on each plate.

- : Standard Deviation of Positive/Negative controls.

- : Mean of Positive/Negative controls.

-

Pass Criteria:

indicates a robust assay. If

Troubleshooting "Sticky" False Positives

Piperidines can act as "aggregators," sequestering the target protein.

-

The Detergent Test: If a hit shows high potency (

), re-test in the presence of 0.01% Triton X-100 .-

Result: If potency is lost with detergent, the compound was likely acting via non-specific aggregation (False Positive).

-

Result: If potency remains, it is a specific binder (True Hit).

-

Data Summary Table

| Parameter | Optimal Range | Impact of Deviation |

| DMSO Conc. | 0.1% - 0.5% | >1% causes cell toxicity and false inhibition. |

| Cell Density | 10k - 15k / well | Too low = Low Signal; Too high = Edge effects. |

| Z-Factor | > 0.5 | < 0.5 renders the screen statistically invalid. |

| Incubation | 60 min (37°C) | Inconsistent loading leads to high CV%. |

References

-

Watson, A. A., et al. (2025). "Piperidine-containing drugs and recently studied analogs."[1] Mini-Reviews in Medicinal Chemistry.

-

Sittampalam, G. S., et al. (2012). "Assay Guidance Manual: Ion Channel Screening." NCBI Bookshelf.

-

Zhang, J. H., et al. (1999).[3] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

-

BenchChem Technical Support. (2025). "Enhancing the Solubility of Piperidine-Containing Compounds." BenchChem Protocols.

Sources

Application Notes & Protocols: Piperidine-Based Bioactive Films for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide, including detailed protocols and scientific rationale, for the synthesis, characterization, and evaluation of piperidine-based bioactive films for applications in controlled drug delivery.

Section 1: Foundational Principles & Scientific Rationale

The piperidine heterocycle is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals across therapeutic areas including oncology and infectious diseases.[1][2][3][4] Its prevalence is due to its ability to confer desirable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[4] By integrating these potent piperidine moieties into polymeric films, we can create advanced drug delivery systems. These bioactive films are designed not only to release a therapeutic agent in a controlled manner but also to possess intrinsic biological activity, such as antimicrobial or anticancer properties.[5][6]

This guide focuses on a practical and reproducible model system: a piperidine-based bioactive film composed of sodium alginate (SA) and polyvinyl alcohol (PVA).[5][6] This blend is selected for its biocompatibility, tunable mechanical properties, and ease of fabrication via solvent casting. The protocols herein will detail the synthesis of a novel piperidine compound, its incorporation into the SA/PVA matrix, and a comprehensive suite of analytical methods to validate the film's structure, function, and therapeutic potential.

The Causality Behind Component Selection

-

Piperidine Derivative (Active Moiety): Functionalized piperidines are chosen for their well-documented pharmacological effects.[1] In our model protocol, we will synthesize 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN), a derivative shown to impart significant antimicrobial activity to the final film.[5][6]

-

Sodium Alginate (SA): A natural, biodegradable polysaccharide, SA provides an excellent, hydrophilic matrix that is biocompatible and supports cell interaction. Its carboxyl groups offer sites for potential chemical bonding.

-

Polyvinyl Alcohol (PVA): A synthetic polymer known for its excellent film-forming capabilities, mechanical strength, and blending properties. The hydroxyl groups in PVA can form hydrogen bonds with SA and the piperidine derivative, ensuring a homogenous and stable film.[5][6]

The combination of these components results in a film where the bioactive piperidine derivative is entrapped and bound through a network of physical and chemical bonds, allowing for both structural integrity and the controlled release of the therapeutic molecule.[5][6]

Section 2: Experimental Workflow Overview

The successful development of a piperidine-based bioactive film follows a logical progression of synthesis, characterization, and functional testing. Each step provides critical data that informs the next, creating a self-validating experimental loop.

Figure 1: High-level experimental workflow for the development and validation of piperidine-based bioactive films.

Section 3: Detailed Protocols

Protocol 1: Synthesis of Bioactive Film

This protocol details the preparation of a piperidine-SA/PVA film using the solvent casting method.[5][6]

Materials:

-

3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) (Synthesized or procured)

-

Sodium Alginate (SA), medium viscosity

-

Polyvinyl Alcohol (PVA), 99%+ hydrolyzed

-

Deionized (DI) water

-

Petri dishes (glass or polystyrene)

Equipment:

-

Magnetic stirrer with hotplate

-

Weighing balance

-

Spatulas and glassware

-

Drying oven or desiccator

Step-by-Step Methodology:

-

Prepare PVA Solution: Dissolve 2g of PVA in 100 mL of DI water by heating to 80°C with continuous stirring until the solution is clear and homogenous. Allow it to cool to room temperature.

-

Prepare SA Solution: In a separate beaker, dissolve 1g of SA in 100 mL of DI water with vigorous stirring at room temperature until a homogenous solution is formed.

-

Prepare PPN Solution: Dissolve a predetermined amount of the piperidine derivative (e.g., 0.5g of PPN) in a minimal amount of the prepared PVA solution.

-

Blend Solutions: Slowly add the SA solution to the PVA solution under continuous stirring. Then, add the PPN-PVA solution to the SA/PVA blend.

-

Homogenize: Continue stirring the final mixture for at least 2 hours to ensure complete homogeneity. The resulting solution should be viscous and uniform.

-

Casting: Pour a precise volume (e.g., 20 mL) of the final solution into a clean, level petri dish. Ensure the solution spreads evenly to form a uniform layer.

-

Drying: Allow the films to dry at room temperature in a dust-free environment for 48-72 hours. Alternatively, use a drying oven at a low temperature (e.g., 40°C) to accelerate the process.

-

Harvesting: Once completely dry, carefully peel the film from the petri dish. Store the film in a desiccator until further characterization.

Protocol 2: Physicochemical and Morphological Characterization

Characterization is essential to confirm the successful incorporation of the piperidine derivative and to understand the film's physical properties.

| Technique | Purpose | Expected Insights & Rationale |

| FTIR Spectroscopy | To identify functional groups and confirm chemical interactions.[5][6] | Detect characteristic peaks for SA (carboxyl), PVA (hydroxyl), and the piperidine derivative (e.g., cyano group in PPN). Shifts in peak positions can indicate hydrogen bonding or chemical bond formation between components.[5][6] |

| X-Ray Diffraction (XRD) | To assess the crystalline or amorphous nature of the film.[5][6] | PVA is semi-crystalline, while SA is amorphous. The XRD pattern will reveal how the blending and addition of the piperidine derivative affect the overall crystallinity, which in turn influences mechanical properties and drug release. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the film.[5][6] | Determine the degradation temperatures of the film components. A stable film is crucial for storage and application. TGA can confirm the successful formation of a blended material with a distinct thermal profile. |

| Scanning Electron Microscopy (SEM) | To visualize the surface and cross-sectional morphology.[5][6] | A smooth, homogenous, and non-porous surface is typically desired for controlled release.[5][6] SEM analysis will reveal the film's uniformity and the dispersion of the active agent within the polymer matrix. |

| Mechanical Testing | To measure tensile strength and elongation at break.[7][8] | These parameters define the film's durability and flexibility. The film must be strong enough to be handled but flexible enough to conform to an application site. |

Protocol 3: In Vitro Drug Release Study

This protocol describes how to quantify the release of a model drug or the bioactive piperidine component from the film.

Materials:

-

Piperidine-based bioactive film, cut into precise dimensions (e.g., 1x1 cm discs)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Model drug (if the piperidine derivative itself is not the primary released agent)

Equipment:

-

Franz diffusion cell apparatus or shaking incubator

-

UV-Vis Spectrophotometer or HPLC

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Standard Curve Generation: Prepare a standard concentration curve of the drug/piperidine derivative in PBS using a UV-Vis spectrophotometer or HPLC.

-

Setup: Place a film disc of known weight and dimensions into the donor compartment of a Franz diffusion cell or into a vial containing a known volume of PBS (e.g., 20 mL). The release medium (PBS) should be maintained at 37°C.[9]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Quantification: Analyze the collected samples using the pre-established UV-Vis or HPLC method to determine the concentration of the released agent.

-

Data Analysis: Calculate the cumulative amount and percentage of drug released over time. The data can be fitted to various kinetic models to understand the release mechanism.[10]

| Kinetic Model | Interpretation |

| Zero-Order | Drug release rate is independent of concentration (constant release). |

| First-Order | Release rate is dependent on the remaining drug concentration in the matrix. |

| Higuchi Model | Describes drug release from a matrix system based on Fickian diffusion.[10] |

| Korsmeyer-Peppas | Describes drug release when the mechanism is a combination of diffusion and polymer chain relaxation/swelling. |

Section 4: Bioactivity & Biocompatibility Evaluation

Protocol 4: Antimicrobial Activity Assessment (Agar Disc Diffusion)

This method provides a qualitative and semi-quantitative assessment of the film's ability to inhibit microbial growth.[11][12]

Figure 2: Workflow for the agar disc diffusion antimicrobial assay.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).[6]

-

Plate Inoculation: Uniformly swab the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place a sterile disc of the piperidine-based film onto the surface of the agar. A polymer film without the piperidine derivative should be used as a negative control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the clear zone around the film disc where microbial growth has been inhibited. A larger zone indicates greater antimicrobial potency.[6] This can be followed by Minimum Inhibitory Concentration (MIC) testing for quantitative data.[13]

Protocol 5: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: Many piperidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[14] This often involves the modulation of key signaling pathways, such as inhibiting PI3k/Akt or altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of caspases.[14][15]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidine-4-carbonitrile Hydrochloride

Welcome to the technical support center for the synthesis of Piperidine-4-carbonitrile hydrochloride. As a key intermediate in pharmaceutical and agrochemical research, achieving a high yield and purity of this compound is critical.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.

Core Synthesis Protocol: Dehydration of Isonipecotamide

The most reliable and high-yielding modern approach to Piperidine-4-carbonitrile hydrochloride is the dehydration of Isonipecotamide (piperidine-4-carboxamide) using thionyl chloride in the presence of a formamide catalyst. This method avoids the laborious aqueous workups and extractions that plagued older procedures and led to significantly lower yields.[1]

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from patented industrial methods that report high yields and purity.[1][3]

Materials:

-

Isonipecotamide (piperidine-4-carboxamide)

-

N,N-Dibutylformamide (DBF) or N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Anhydrous aprotic solvent (e.g., n-propyl acetate, toluene)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Equip a clean, dry, jacketed reaction vessel with a mechanical stirrer, a temperature probe, a dropping funnel, and an inert gas inlet/outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

-

Charging Reagents: Under an inert atmosphere, charge the reactor with Isonipecotamide (1.0 eq) and the anhydrous solvent (approx. 5 mL per gram of Isonipecotamide). Begin stirring to form a suspension.

-

Catalyst Addition: Add N,N-Dibutylformamide (1.0 eq) to the suspension.

-

Temperature Control: Cool the suspension to the desired reaction temperature, typically between 10°C and 20°C.[1]

-

Thionyl Chloride Addition: Slowly add thionyl chloride (2.1 eq) dropwise via the dropping funnel over 45-60 minutes. Crucially, maintain the internal temperature at a constant 20°C throughout the addition. The reaction is exothermic, and poor temperature control is a primary cause of side reactions and reduced yield.

-

Reaction: Once the addition is complete, allow the mixture to stir at 20°C for 18-24 hours.[1][3] The product will precipitate from the mixture, forming a thick suspension.

-

Isolation: Filter the suspension under vacuum.

-

Washing: Wash the collected solid (the filter cake) with a portion of the cold, fresh anhydrous solvent used in the reaction to remove soluble impurities.

-

Drying: Dry the colorless, solid product under vacuum to a constant weight.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Question 1: My yield is significantly lower than the expected >85%. What are the likely causes?

Answer: Low yield is the most common complaint and can stem from several factors. The key is to identify where material is being lost.

-

Probable Cause 1: Incomplete Reaction. If the reaction does not go to completion, you will be washing away unreacted starting material during workup.

-

Expert Insight: The dehydrating agent is not thionyl chloride itself, but a Vilsmeier-Haack type reagent formed in situ from the reaction of SOCl₂ and the formamide catalyst. If the quality of your thionyl chloride or formamide is poor (e.g., degraded by moisture), the active reagent will not form in sufficient quantity.

-

Solution:

-

Use fresh, high-purity thionyl chloride and anhydrous formamide.

-

Ensure your solvent is truly anhydrous. Water will rapidly quench both thionyl chloride and the active intermediate.

-

Confirm reaction completion by taking a small, quenched sample and analyzing it via TLC or LC-MS before filtration.

-

-

-

Probable Cause 2: Poor Temperature Control. This is a critical parameter.

-

Expert Insight: The addition of thionyl chloride is exothermic. If the temperature rises uncontrollably, side reactions can occur, leading to the formation of colored, tarry byproducts which can trap the product and complicate isolation.

-

Solution: Use a jacketed reactor or an ice bath to maintain a steady internal temperature. The addition of SOCl₂ must be slow and controlled to allow for efficient heat dissipation.[3]

-

-

Probable Cause 3: Sub-optimal Workup.

-

Expert Insight: The product is a hydrochloride salt, which has some solubility in various solvents. Using an excessive volume of washing solvent or washing with a solvent in which the product is more soluble will lead to significant losses.

-

Solution: Wash the filter cake with a minimal amount of cold reaction solvent. Do not use protic solvents like alcohols for washing, as they can react with any residual thionyl chloride and may have higher solubility for the product salt.

-

Question 2: The final product is off-white, yellow, or brown instead of a colorless solid. How can I improve the color and purity?

Answer: A discolored product indicates the presence of impurities, often resulting from side reactions or thermal degradation.

-

Probable Cause 1: Reaction Temperature Was Too High. As mentioned above, excessive temperature during the thionyl chloride addition is a primary culprit for generating colored impurities.[1]

-

Probable Cause 2: "Burned" during Drying. Overheating the product during the vacuum drying stage can cause thermal decomposition.

-

Solution: Dry the product at a moderate temperature (e.g., 40-50°C) under high vacuum until a constant weight is achieved.

-

-

Purification Strategy: Recrystallization. If your product is impure, recrystallization is a viable option.

-

Expert Insight: The choice of solvent is critical. You need a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. A common system for hydrochloride salts is an alcohol/ether mixture (e.g., isopropanol/diethyl ether).

-

Protocol:

-

Dissolve the impure solid in a minimum amount of hot isopropanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Complete the crystallization by cooling in an ice bath.

-

Collect the pure crystals by vacuum filtration and dry under vacuum.[4]

-

-

Data Summary & Visualization

Table 1: Reaction Parameters from Literature

| Parameter | Isonipecotamide (eq) | Thionyl Chloride (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Reported Yield | Reference |

| Method A | 1.0 | 2.1 | 1.0 (DBF) | n-Propyl Acetate | 20 | 18 | High (not quantified) | [1] |

| Method B | 1.0 | 3.0 | 2.0 (DBF) | Toluene | 0-10 | 72 | 74.7% | [5] |

| Method C | 1.0 | 2.1 | 1.0 (Dibutylcarboxamide) | Toluene | 20 | 18 | 86.5% | [3] |

DBF: N,N-Dibutylformamide

Diagram 1: Simplified Reaction Mechanism

Caption: Formation of the active dehydrating agent and subsequent amide dehydration.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to thionyl chloride? A: Yes, other dehydrating agents like phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride have been used. However, these methods often result in lower yields (in the 27-30% range) and require more complex, multi-step workups involving pH adjustments and solvent extractions, which are less efficient for large-scale production.[1] The thionyl chloride/formamide system is superior due to its high conversion rate and the direct precipitation of the clean hydrochloride salt product.

Q2: How can I monitor the reaction's progress? A: The simplest way is Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully with a basic solution (like saturated sodium bicarbonate), extract with a solvent like ethyl acetate, and spot it on a silica plate. Use a mobile phase such as 10% Methanol in Dichloromethane. Isonipecotamide is quite polar and will have a low Rf, while the product is less polar. The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, HPLC or GC can be used on quenched and prepared samples.[6][7]

Q3: What are the most critical safety precautions for this synthesis? A:

-

Thionyl Chloride: This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Gas Byproducts: The reaction itself generates HCl gas. The outlet of your reactor must be connected to a basic scrubber (e.g., a trap containing NaOH solution) to neutralize these acidic gases before they are released into the hood.

-

Product Toxicity: The final product, Piperidine-4-carbonitrile hydrochloride, is classified as toxic if swallowed (H301).[2] Handle with care and appropriate PPE.

Q4: How should the final product be stored? A: Piperidine-4-carbonitrile hydrochloride is a stable crystalline solid. However, it is hygroscopic. Store it in a tightly sealed container in a cool, dry place, away from moisture, to prevent clumping and degradation. Storing under an inert atmosphere is good practice for long-term stability.

Diagram 2: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting synthesis outcomes.

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6. Retrieved from [Link]

- OHS. (n.d.). Sodium Cyanide.

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Scribd. (n.d.). Sodium Cyanide Safety Guide. Retrieved from [Link]

Sources

- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 2. Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3 [benchchem.com]

- 3. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

Technical Support Center: Synthesis & Impurity Control of Piperidine-4-carbonitrile HCl

Core Directive & Scope

This technical guide addresses the synthesis of Piperidine-4-carbonitrile hydrochloride (4-Cyanopiperidine HCl). While conceptually simple—dehydrating a primary amide to a nitrile—this reaction is notoriously deceptive. The starting material (isonipecotamide) is highly polar and insoluble, while the product is a hygroscopic salt prone to hydrolysis.

This guide focuses on the two dominant synthetic routes:

-

Direct Dehydration (using SOCl₂ or POCl₃) – High throughput, high risk of side reactions.

-

Protected Route (N-Boc intermediate) – Higher purity, multi-step.

Critical Reaction Pathways & Side Reactions

Before troubleshooting, you must visualize the competition between the desired pathway and the thermodynamic sinks (impurities).

Mechanism & Impurity Map

Figure 1: Mechanistic competition between dehydration (blue) and side reactions (red). Note the Pinner reaction risk during salt formation.

Troubleshooting Guide (Q&A Format)

Module 1: The Dehydration Step (Direct Method)

Q1: I am using SOCl₂ (Thionyl Chloride) for dehydration, but I am getting a sticky, black tar instead of a solid. What is happening?

Diagnosis: This is likely polymerization or charring due to poor heat dissipation, or the formation of N-acyl oligomers .

-

The Cause: Isonipecotamide is poorly soluble in non-polar solvents. If you run this neat (in SOCl₂) or in low volumes of toluene, the exotherm at the solid-liquid interface causes local overheating. Furthermore, the secondary amine (piperidine ring) acts as a nucleophile, reacting with the activated amide of a neighboring molecule.

-

The Fix:

-

Solvent Switch: Do not run neat. Use Chlorobenzene or o-Xylene (higher boiling, better solubility profile than toluene).

-

Slow Addition: Add SOCl₂ dropwise to the suspension at 0–5°C, then slowly ramp to reflux.

-

Catalyst: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack reagent in situ, which is a milder dehydrating agent than bulk SOCl₂.

-

Q2: I used Trifluoroacetic Anhydride (TFAA) to avoid the harsh SOCl₂ conditions, but my yield is <30%.

Diagnosis: You have likely formed the N-Trifluoroacetyl impurity .

-

The Mechanism: TFAA is a potent electrophile. If the piperidine nitrogen is not protected (e.g., Boc/Cbz), TFAA will acylate the amine before (or simultaneously with) dehydrating the amide.

-

The Fix:

-

Immediate: You must perform a basic hydrolysis step (K₂CO₃/MeOH/Water) to cleave the N-trifluoroacetyl group after the dehydration.

-

Proactive: Use the N-Boc protected route . React N-Boc-isonipecotamide with TFAA/Pyridine. The Boc group withstands TFAA, preventing N-acylation.

-

Module 2: Isolation & Salt Formation (The "Pinner" Trap)

Q3: I successfully synthesized the nitrile (confirmed by IR/NMR), but when I tried to make the HCl salt by bubbling HCl gas into Methanol, the product turned into a different compound (Mass +32 or +14 shift).

Diagnosis: You have triggered the Pinner Reaction .[1]

-

The Science: Nitriles are electrophilic.[2][3][4] In the presence of anhydrous HCl and an alcohol (MeOH/EtOH), the nitrile undergoes acid-catalyzed addition of the alcohol to form an Imidate Ester Hydrochloride (Pinner Salt).[4]

-

Reaction: R-CN + MeOH + HCl → [R-C(=NH)-OMe]⁺ Cl⁻

-

-

The Fix:

-

NEVER use alcohols for HCl salt formation of reactive nitriles.

-

Protocol: Dissolve the free base nitrile in Diethyl Ether , Dioxane , or Ethyl Acetate . Add dry HCl gas (or 4M HCl in Dioxane) at 0°C. The nitrile HCl salt will precipitate immediately without side reactions.

-

Q4: My product melts significantly lower than the literature value (170°C vs 280°C+).

Diagnosis: Contamination with Piperidine-4-carboxylic acid (Hydrolysis product) or inorganic salts (NaCl/NH₄Cl).

-